N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-4-21-10-5-6-12-13(9-10)22-15(19(12)3)16-14(20)11-7-8-18(2)17-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKDARKCHATGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has been shown to have a higher inhibitory effect on COX-1, with IC50 values of 11.34 µM.
Biological Activity
N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyrazole Ring : Often associated with anti-inflammatory and analgesic effects.
- Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.
The molecular formula of this compound is with a molecular weight of 324.41 g/mol.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing thiazole and pyrazole moieties. For instance, similar compounds have shown efficacy against various bacterial strains by inhibiting folate synthesis enzymes, which are critical for bacterial growth.
Anticancer Properties
Research indicates that derivatives of pyrazole can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways involved in cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is particularly noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant potency.
- Anti-inflammatory Assays : Animal models treated with the compound showed a marked reduction in edema and inflammatory markers compared to control groups.
Data Table
Comparison with Similar Compounds
Key Structural Analogues:
Q & A
Q. Basic
- H/C NMR : Assigns proton environments (e.g., ethoxy group at δ 1.35–1.40 ppm) and carbon backbone .
- FT-IR : Identifies carbonyl (C=O stretch ~1680 cm) and C-N bonds (~1350 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 358.12) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen bonding .
How can researchers resolve contradictions in reported biological activities of benzo[d]thiazole derivatives, and what statistical approaches validate these findings?
Q. Advanced
- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cellular viability) .
- Meta-Analysis : Pool data from independent studies (e.g., kinase inhibition profiles) to identify outliers .
- Controls : Use positive/negative controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Multivariate Regression : Correlate structural features (e.g., substituent electronegativity) with activity trends .
What strategies are employed to optimize the reaction yield of this compound under varying catalytic conditions?
Q. Advanced
How do computational models predict the binding affinity of this compound with target enzymes, and what experimental validations are required?
Q. Advanced
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., kinases) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
What methodologies assess the stability of this compound under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over 72 hours .
- Circular Dichroism : Confirm structural integrity in simulated gastric fluid (SGF) .
How are reaction mechanisms elucidated for substitutions at the benzo[d]thiazole core of this compound?
Q. Advanced
- Isotopic Labeling : Use O or H to trace nucleophilic attack pathways .
- DFT Calculations : Map energy profiles for SNAr (nucleophilic aromatic substitution) vs. radical mechanisms .
- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
